molecular formula C14H17N3 B4708524 N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine

N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine

Cat. No. B4708524
M. Wt: 227.30 g/mol
InChI Key: OTWAOBUVLIDZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine, also known as ABP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABP belongs to the family of benzimidazole derivatives and is known for its unique structure and properties. In

Scientific Research Applications

N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. One major application of this compound is in the study of protein-protein interactions. This compound can be used as a chemical probe to selectively label and isolate proteins that interact with a specific target protein. This method has been used to identify novel protein-protein interactions and to study the function of various proteins in biological systems.

Mechanism of Action

The mechanism of action of N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine involves the formation of a covalent bond between the allyl group of this compound and a cysteine residue in the target protein. This covalent bond allows for the selective labeling and isolation of the target protein. The specificity of this compound for cysteine residues makes it a valuable tool for studying proteins that contain cysteine residues.
Biochemical and Physiological Effects:
This compound has been shown to have minimal cytotoxicity and does not affect the viability of cells at low concentrations. However, higher concentrations of this compound can lead to cell death. This compound has also been shown to have minimal effects on protein function and activity, making it a valuable tool for studying protein-protein interactions.

Advantages and Limitations for Lab Experiments

One major advantage of N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine is its specificity for cysteine residues, which allows for the selective labeling and isolation of target proteins. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its potential for non-specific labeling of proteins that contain other nucleophilic residues, such as lysine or histidine. Additionally, the covalent nature of the labeling reaction can lead to irreversible modifications of the target protein, which may affect protein function and activity.

Future Directions

There are several future directions for the use of N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine in scientific research. One potential application is in the study of protein-protein interactions in disease states. This compound can be used to identify novel protein-protein interactions that are involved in disease processes, which may lead to the development of new therapeutics. Another future direction is the development of new this compound derivatives that have improved specificity and labeling efficiency. Finally, this compound can be used in combination with other chemical probes to study complex biological systems and pathways.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for studying protein-protein interactions in scientific research. This compound has a unique structure and properties that make it ideal for selective labeling and isolation of target proteins. While there are limitations to the use of this compound, its potential applications in various scientific fields make it an important compound for future research.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-9-17(10-4-2)11-14-15-12-7-5-6-8-13(12)16-14/h3-8H,1-2,9-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWAOBUVLIDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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